Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused to a thiadiazine ring, with a carboxylate group and a methyl group attached.
Mechanism of Action
Target of Action
The primary targets of this compound are the PI3Kδ inhibitors and ATP-sensitive potassium channels . These targets play crucial roles in various cellular processes, including cell growth, metabolism, and ion transport .
Mode of Action
This compound interacts with its targets by binding to the active sites, leading to changes in their function. For instance, it acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . It also inhibits the PI3Kδ, which is involved in cellular functions such as cell growth and survival .
Biochemical Pathways
The compound affects several biochemical pathways. It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . It also acts as an ATP-sensitive potassium channel opener , which can affect insulin release.
Pharmacokinetics
The compound’s inhibitory potency and selectivity over other pi3k isoforms have been noted .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For example, its action as a PI3Kδ inhibitor can lead to decreased cell growth and survival . Its role as an ATP-sensitive potassium channel opener can inhibit insulin release .
Biochemical Analysis
Biochemical Properties
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and more . It acts as an ATP-sensitive potassium channel opener and has been evaluated for its effects on the pancreatic endocrine tissue and vascular smooth muscle tissue . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are influenced by the functional groups attached to its ring .
Cellular Effects
In cellular processes, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit insulin release from rat pancreatic B cells, indicating its potential role in regulating cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to inhibit PI3Kδ, a class of enzymes involved in cellular functions such as cell growth and proliferation . The compound’s inhibitory potency on PI3Kδ, however, is much decreased compared to some other compounds, but it maintains high selectivity over other PI3K isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another common method is the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating conditions such as hypertension and diabetes.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide: This compound shares a similar core structure but lacks the carboxylate and methyl groups.
Quinazolinone derivatives: These compounds have a similar ring structure and are also studied for their biological activities.
Uniqueness
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxylate group enhances its solubility and reactivity, while the methyl group can influence its binding affinity to molecular targets.
Properties
IUPAC Name |
methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUIIACICBXIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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